Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities, including fungicidal, antiviral, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid typically involves the condensation of pyridine and pyrimidine derivatives. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another method involves the use of multicomponent reactions, where pyridine and pyrimidine derivatives are combined under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine, acetic acid, and amines . For example, the compound can be treated with bromine in acetic acid to form pyrano[4,3-d]pyrimidin-5-ones, which can then be further reacted with amines to yield pyrido[4,3-d]pyrimidin-5(6H)-ones .
Major Products: The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which have been studied for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid has numerous scientific research applications. It has been used as a starting material for the synthesis of tetrahydropteroic acid derivatives, which have shown significant biological activities . Additionally, the compound has been studied for its potential as a kinase inhibitor, targeting members of the HER family . Its unique structure also makes it a valuable scaffold for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it targets the HER family of receptors, which are involved in cell signaling pathways that regulate cell growth and differentiation . By inhibiting these receptors, the compound can interfere with the signaling pathways, leading to the suppression of cell proliferation and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid can be compared with other pyridopyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, and pyrido[3,2-d]pyrimidines . These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring system. The unique arrangement of nitrogen atoms in this compound contributes to its distinct biological activities and makes it a valuable compound for further research .
Eigenschaften
Molekularformel |
C9H7N3O4 |
---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c13-8(14)7-5-3-12(9(15)16)2-1-6(5)10-4-11-7/h1-2,4H,3H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
MVCKFXUZDYUZHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CN1C(=O)O)N=CN=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.